molecular formula C12H19Cl2FN2 B2700051 (R)-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride CAS No. 1286208-03-4

(R)-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride

Cat. No.: B2700051
CAS No.: 1286208-03-4
M. Wt: 281.2
InChI Key: FLCWDYKSPOBDMO-NVJADKKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a fluorobenzyl group attached to the nitrogen atom and exists as a dihydrochloride salt, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions. This step often involves the use of 2-fluorobenzyl chloride and a base to facilitate the substitution.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The fluorobenzyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. The piperidine ring provides structural stability and influences the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorobenzyl)piperidin-3-amine: A closely related compound with similar structural features.

    1-(2-Fluoro-3-methylbenzyl)piperidin-3-amine: Another derivative with a methyl group on the benzyl ring.

Uniqueness

®-N-(2-Fluorobenzyl)piperidin-3-aminedihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which enhances its solubility and stability. These properties make it particularly valuable in research and industrial applications.

Properties

IUPAC Name

(3R)-N-[(2-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCWDYKSPOBDMO-NVJADKKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NCC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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